4-(2-Phenylhydrazinyl)phenol
Overview
Description
4-(2-Phenylhydrazinyl)phenol is an organic compound with the molecular formula C₁₂H₁₂N₂O It is a derivative of phenol, where a phenylhydrazine group is attached to the para position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylhydrazinyl)phenol can be achieved through several methods:
Direct Conversion of Phenols into Primary Anilines: This method involves the use of hydrazine and is catalyzed by palladium.
Ipso-Hydroxylation of Arylboronic Acids: This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under simple and convenient conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylhydrazinyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenol activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-(2-Phenylhydrazinyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Phenylhydrazinyl)phenol involves its interaction with molecular targets through various pathways:
Proteolytic Activity: Phenolic compounds can dissolve tissue on contact via proteolysis.
Antioxidant Activity: Phenolic antioxidants exert their effects by scavenging free radicals and chelating metal ions.
Cell Signaling Pathways: Phenolic compounds can modulate cell signaling pathways and gene expression, contributing to their biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.
4-Aminophenol: Similar structure but with an amino group instead of a phenylhydrazine group.
Hydroquinone: A dihydroxybenzene with two hydroxyl groups in the para position.
Uniqueness
4-(2-Phenylhydrazinyl)phenol is unique due to the presence of the phenylhydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to other phenolic compounds.
Properties
IUPAC Name |
4-(2-phenylhydrazinyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,13-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVUJYWMXKJJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555907 | |
Record name | 4-(2-Phenylhydrazinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110504-76-2 | |
Record name | 4-(2-Phenylhydrazinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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